NADP nicotinamide-adenine-dinucleotide phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

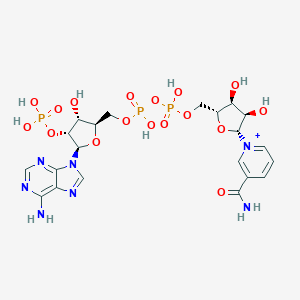

Nadp, also known as nadp+ or TPN, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. Nadp is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Nadp has been found throughout all human tissues, and has also been primarily detected in blood. Nadp can be found anywhere throughout the human cell, such as in mitochondria, cytoplasm, peroxisome, and endoplasmic reticulum. Nadp exists in all eukaryotes, ranging from yeast to humans. In humans, nadp is involved in the azathioprine action pathway, the folate malabsorption, hereditary pathway, the doxorubicin metabolism pathway, and the lysine degradation pathway. Nadp is also involved in several metabolic disorders, some of which include the phenytoin (antiarrhythmic) action pathway, the hyperprolinemia type I pathway, the hyperornithinemia with gyrate atrophy (hoga) pathway, and glycerol kinase deficiency. Outside of the human body, nadp can be found in a number of food items such as mamey sapote, rice, cardoon, and rowanberry. This makes nadp a potential biomarker for the consumption of these food products.

NADP(+) is a NAD(P)(+) and a NADP. It has a role as a fundamental metabolite and a cofactor. It is a conjugate acid of a NADP zwitterion and a NADP(3-).

Nicotinamide adenine dinucleotide phosphate. A coenzyme composed of ribosylnicotinamide 5'-phosphate (NMN) coupled by pyrophosphate linkage to the 5'-phosphate adenosine 2',5'-bisphosphate. It serves as an electron carrier in a number of reactions, being alternately oxidized (NADP+) and reduced (NADPH). (Dorland, 27th ed)

Actividad Biológica

Nicotinamide-adenine-dinucleotide phosphate (NADP) is a crucial coenzyme involved in various biological processes. It exists in two forms: oxidized (NADP+) and reduced (NADPH). The biological activity of NADP is primarily linked to its role in redox reactions, biosynthesis, and cellular defense mechanisms.

1. Role in Redox Reactions

NADP plays a pivotal role as an electron donor in reductive biosynthesis. In particular, NADPH is essential for anabolic reactions, including the synthesis of fatty acids and nucleic acids. It acts as a reducing agent, providing the necessary electrons to reduce various substrates during metabolic processes.

Key Functions:

- Electron Donor : NADPH donates electrons in reductive biosynthesis.

- Antioxidant Defense : It is involved in the regeneration of antioxidants, protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS) .

2. Biosynthetic Pathways

NADP is integral to several biosynthetic pathways. It facilitates the synthesis of critical biomolecules such as lipids and nucleotides.

Table 1: Key Biosynthetic Processes Involving NADP

| Biosynthetic Process | Role of NADP/NADPH |

|---|---|

| Fatty Acid Synthesis | Provides reducing power for fatty acid elongation |

| Nucleotide Synthesis | Essential for de novo synthesis of nucleotides |

| Cholesterol Biosynthesis | Acts as a reducing agent in cholesterol synthesis |

3. Cellular Defense Mechanisms

NADPH is vital for maintaining cellular redox balance and protecting against oxidative damage. It supports the function of various antioxidant enzymes, such as glutathione reductase and thioredoxin reductase.

Mechanisms:

- Regeneration of Antioxidants : NADPH regenerates reduced glutathione, a major cellular antioxidant .

- Detoxification : It participates in detoxifying harmful metabolites through the action of cytochrome P450 enzymes .

4. Case Studies on NADP Activity

Several studies have highlighted the importance of NADP in various biological contexts:

- Oxidative Stress Response : A study demonstrated that increased levels of NADPH improved cell viability under oxidative stress conditions by enhancing antioxidant defenses .

- Metabolic Health : Research indicated that measuring the levels of NADP and its reduced form can serve as indicators of cellular metabolic health, with implications for understanding diseases like diabetes and cancer .

5. Research Findings

Recent studies have expanded our understanding of NADP's biological roles:

- Metabolic Regulation : NADP levels are tightly regulated by various metabolic pathways. For instance, the expression of NAD kinase (NADK), which converts NAD+ to NADP+, significantly influences cellular NADPH concentrations and thus affects oxidative stress responses .

- Gene Expression : NADP is involved in regulating gene expression through its role as a substrate for poly(ADP-ribose) polymerases, which modify histones and other proteins, influencing chromatin structure and gene activity .

Propiedades

Número CAS |

108125-13-9 |

|---|---|

Fórmula molecular |

C15H16O |

Peso molecular |

212.29 g/mol |

Nombre IUPAC |

(3-ethylphenyl)-phenylmethanol |

InChI |

InChI=1S/C15H16O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h3-11,15-16H,2H2,1H3 |

Clave InChI |

KFJPEGRNZOBFIU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

SMILES isomérico |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

SMILES canónico |

CCC1=CC(=CC=C1)C(C2=CC=CC=C2)O |

Key on ui other cas no. |

53-59-8 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Sinónimos |

Coenzyme II Dinucleotide Phosphate, Nicotinamide-Adenine NADP NADPH Nicotinamide Adenine Dinucleotide Phosphate Nicotinamide-Adenine Dinucleotide Phosphate Nucleotide, Triphosphopyridine Phosphate, Nicotinamide-Adenine Dinucleotide Triphosphopyridine Nucleotide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.